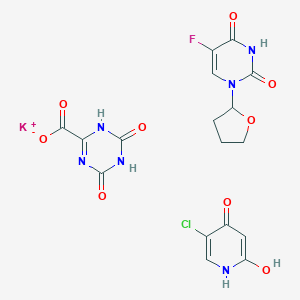
potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione” is a synthetic chemical entity known for its unique properties and diverse applications in various scientific fields. It is a combination of multiple active ingredients, designed to enhance the efficacy and stability of the resulting compound. This compound has gained significant attention due to its potential in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione” involves a multi-step process that includes the combination of several precursor chemicals under controlled conditions. The primary synthetic route involves the esterification reaction between a water-soluble drug and a water-insoluble drug, forming an amphiphilic conjugate. This reaction typically requires the presence of a catalyst and is carried out under specific temperature and pressure conditions to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using advanced techniques such as solvent deposition and nanocapsule formation. These methods allow for the efficient and cost-effective production of the compound while maintaining high quality and consistency. The use of active chemicals as excipients in the preparation process further enhances the stability and bioavailability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
“potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the chemical structure of the compound, resulting in reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups. These products have distinct properties and can be used in different applications depending on their chemical structure .
Aplicaciones Científicas De Investigación
“potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: “this compound” has potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals, cosmetics, and agrochemicals
Mecanismo De Acción
The mechanism of action of “potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione” involves its interaction with specific molecular targets and pathways within the body. The compound exerts its effects by binding to target proteins and enzymes, modulating their activity and influencing various cellular processes. This interaction can lead to changes in gene expression, protein synthesis, and metabolic pathways, ultimately resulting in the desired therapeutic or industrial effects .
Propiedades
Número CAS |
150863-82-4 |
|---|---|
Fórmula molecular |
C17H15ClFKN6O9 |
Peso molecular |
540.9 g/mol |
Nombre IUPAC |
potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9FN2O3.C5H4ClNO2.C4H3N3O4.K/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12;6-3-2-7-5(9)1-4(3)8;8-2(9)1-5-3(10)7-4(11)6-1;/h4,6H,1-3H2,(H,10,12,13);1-2H,(H2,7,8,9);(H,8,9)(H2,5,6,7,10,11);/q;;;+1/p-1 |
Clave InChI |
MREOOEFUTWFQOC-UHFFFAOYSA-M |
SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=C(NC=C(C1=O)Cl)O.C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] |
SMILES isomérico |
C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=C(NC=C(C1=O)Cl)O.C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] |
SMILES canónico |
C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=C(NC=C(C1=O)Cl)O.C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















